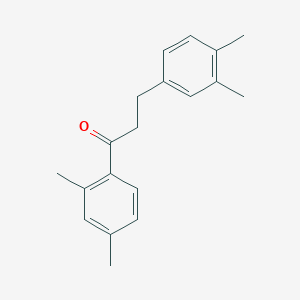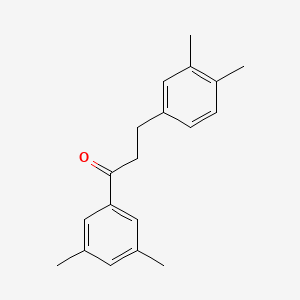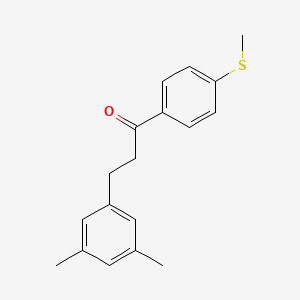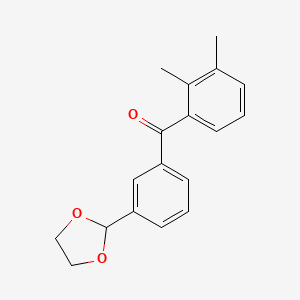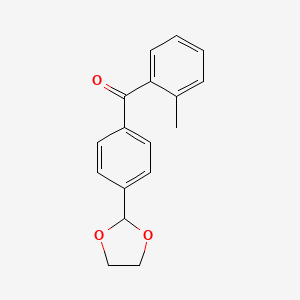![molecular formula C10H16N2O3 B3025210 4-[(Diethylamino)methyl]-5-methylisoxazole-3-carboxylic acid CAS No. 893749-99-0](/img/structure/B3025210.png)
4-[(Diethylamino)methyl]-5-methylisoxazole-3-carboxylic acid
Descripción general
Descripción
“4-[(Diethylamino)methyl]-5-methylisoxazole-3-carboxylic acid” is a chemical compound with the molecular formula C10H16N2O3 . It has a molecular weight of 212.25 . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H16N2O3/c1-4-12(5-2)6-8-7(3)15-11-9(8)10(13)14/h4-6H2,1-3H3,(H,13,14) . This indicates the presence of a diethylamino group attached to a methyl group, which is further attached to an isoxazole ring with a methyl group and a carboxylic acid group .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 212.25 . The InChI code for this compound is 1S/C10H16N2O3/c1-4-12(5-2)6-8-7(3)15-11-9(8)10(13)14/h4-6H2,1-3H3,(H,13,14) .Aplicaciones Científicas De Investigación
Synthesis and Chemical Modification
SYNTHESIS OF 3-METHYLISOXAZOLE-5-CARBOXAMIDES : The compound is utilized in the one-pot synthesis of 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methyl isoxazoles, demonstrating its versatility as a precursor in organic synthesis (Martins et al., 2002).
Auxiliary-Directed Pd-Catalyzed Activation : The compound's derivative, 5-methylisoxazole-3-carboxamide, is shown to direct Pd-catalyzed activation of inert γ-C(sp(3))-H bonds for C-C bond formation, further underlining its utility in complex organic synthesis (Pasunooti et al., 2015).
Synthesis of Highly Functionalised 3-(pyridin-3-yl)isoxazoles : A derivative of the compound serves as a convenient scaffold for the synthesis of highly functionalized 3-(pyridin-3-yl)isoxazoles-5-carboxylic acid derivatives, indicating its significance in developing new chemical entities (Ruano et al., 2005).
Immunological Activity
Immunological Activity of Isoxazole Derivatives : Some derivatives of 5-amino-3-methylisoxazole-4-carboxylic acid have been synthesized and shown to exhibit suppressory activities in humoral and cellular immune responses, highlighting the compound's potential in immunomodulatory drug development (Ryng et al., 1999).
Propiedades
IUPAC Name |
4-(diethylaminomethyl)-5-methyl-1,2-oxazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c1-4-12(5-2)6-8-7(3)15-11-9(8)10(13)14/h4-6H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBEDWEOLGXSVRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(ON=C1C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



